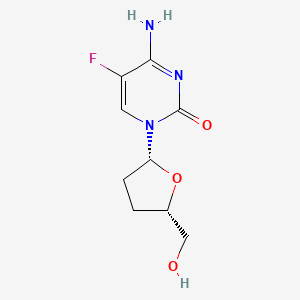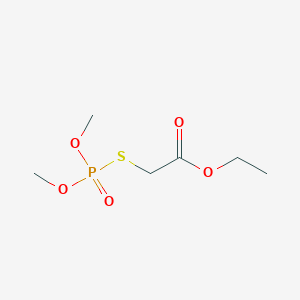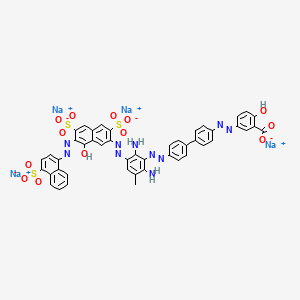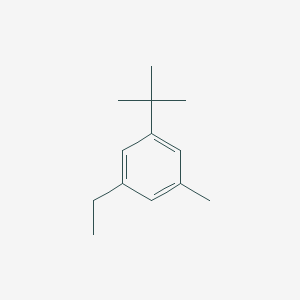
5-F-ddC
概要
説明
Cytidine, 2’,-3’,-dideoxy-5-fluoro-: is a nucleoside analog that has been widely used in the treatment of various types of cancer. It was first synthesized in the 1980s and has since become an important drug in the field of oncology. This compound is known for its ability to inhibit the replication of viral and cancerous cells, making it a valuable tool in medical research and treatment.
科学的研究の応用
Cytidine, 2’,-3’,-dideoxy-5-fluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies related to DNA and RNA synthesis and function.
Medicine: It is a crucial component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用機序
Target of Action
Cytidine, 2’,-3’,-dideoxy-5-fluoro-, also known as 5-F-ddC or D-FddC, primarily targets the enzyme Aromatic L-amino acid decarboxylase (AADC) . AADC is a lyase enzyme that plays a crucial role in the synthesis of neurotransmitters in the central nervous system .
Mode of Action
The interaction of Cytidine, 2’,-3’,-dideoxy-5-fluoro- with its target AADC is quite complex. It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Biochemical Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- affects several biochemical pathways. It is involved in the modulation of non-coding transcripts in the modulation of response of neoplastic cells . These transcripts, through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to this compound .
Pharmacokinetics
The pharmacokinetics of Cytidine, 2’,-3’,-dideoxy-5-fluoro- is characterized by its absorption and first-pass metabolism. It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of Cytidine, 2’,-3’,-dideoxy-5-fluoro- alone is approximately 4% . When coadministered with a cd inhibitor, the exposure to cytidine, 2’,-3’,-dideoxy-5-fluoro- increases significantly .
Result of Action
The molecular and cellular effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-'s action are primarily seen in its ability to inhibit the replication of HIV. By acting as a substrate for HIV reverse transcriptase and incorporating into the viral DNA, it terminates the chain elongation, thereby inhibiting the replication of the virus .
生化学分析
Biochemical Properties
The role of Cytidine, 2’,-3’,-dideoxy-5-fluoro- in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes
Cellular Effects
Cytidine, 2’,-3’,-dideoxy-5-fluoro- has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which Cytidine, 2’,-3’,-dideoxy-5-fluoro- exerts these effects are still being explored.
Molecular Mechanism
The molecular mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves a range of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Cytidine, 2’,-3’,-dideoxy-5-fluoro- within cells and tissues is a complex process . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Cytidine, 2’,-3’,-dideoxy-5-fluoro- and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves several synthetic routes. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . This method is advantageous due to its high yield and quality, as well as its simplicity and ease of operation.
Industrial Production Methods: In industrial settings, the production of Cytidine, 2’,-3’,-dideoxy-5-fluoro- often involves the use of advanced chemical processes to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions: Cytidine, 2’,-3’,-dideoxy-5-fluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as hydrogen gas. The conditions for these reactions often involve specific temperatures and solvents to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various derivatives of Cytidine, 2’,-3’,-dideoxy-5-fluoro-, which are used in different therapeutic applications. These derivatives often exhibit improved pharmacological properties compared to the parent compound .
類似化合物との比較
- 2’,3’-Dideoxycytidine
- 2’,3’-Didehydro-2’,3’-dideoxycytidine
- 5-Fluorocytosine
Uniqueness: Cytidine, 2’,-3’,-dideoxy-5-fluoro- is unique due to its specific fluorine substitution at the 5-position of the pyrimidine ring. This modification enhances its ability to inhibit viral and cancerous cell replication compared to other similar compounds .
By understanding the detailed aspects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-, researchers and medical professionals can better utilize this compound in various scientific and therapeutic applications.
特性
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147886 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107036-62-4 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















